5-bromo-2-ethoxypyrimidin-4(1H)-one

Suzuki coupling heterocyclic synthesis pyrimidinone functionalization

Medicinal chemistry programs requiring selective EGFR inhibitors often face low Suzuki coupling yields with chloro analogs. 5-Bromo-2-ethoxypyrimidin-4(1H)-one solves this: • >98% Suzuki conversion under ligand-free aqueous conditions • 89% isolated yield vs ≤60% for 5-Cl analog • 2.4-fold EGFR selectivity advantage over methoxy analog • Crystalline solid (mp 168-170°C) enables >99.5% purity by recrystallization Procure the ethoxy building block to maintain selectivity and streamline CRO scale-up.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
Cat. No. B13107924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-ethoxypyrimidin-4(1H)-one
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=O)N1)Br
InChIInChI=1S/C6H7BrN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
InChIKeyNOKBGOCOBGTITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethoxypyrimidin-4(1H)-one Overview


5-Bromo-2-ethoxypyrimidin-4(1H)-one is a monocyclic, brominated pyrimidin-4-one derivative (CAS 222737-71-5) with the formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol . It contains a bromine atom at the C5 position, an ethoxy group at C2, and a keto group at C4, distinguishing it from simple bromopyrimidines such as 5-bromo-2-ethoxypyrimidine (CAS 17758-11-1) which lacks the 4-oxo functionality . The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, including kinase inhibitors and endothelin receptor antagonists, by virtue of its ability to undergo selective cross‑coupling reactions at the C5 bromine center [1].

Intermediate for kinase inhibitor and endothelin receptor antagonist synthesis
C5 bromine enables Suzuki-Miyaura cross-coupling for diversification
4-Oxo crystalline solid simplifies purification and scale-up handling

Analog Substitution Limitations for 5-Bromo-2-ethoxypyrimidin-4(1H)-one


Substituting 5‑bromo‑2‑ethoxypyrimidin‑4(1H)‑one with a structurally similar analog (e.g., 5‑bromo‑2‑methoxypyrimidin‑4(1H)‑one or 5‑chloro‑2‑ethoxypyrimidin‑4(1H)‑one) is not scientifically justifiable. In bromopyrimidine kinase inhibitor programs, replacing the 5‑bromo substituent with chlorine or the ethoxy group with methoxy has been shown to alter IC₅₀ values by ≥10‑fold against the same target, as the halogen size and O‑alkyl chain length directly modulate both steric fit within the ATP‑binding pocket and hydrogen‑bonding capacity of the adjacent 3‑NH [1]. Moreover, the bromine atom in the 5‑position of this compound serves as a specific synthetic handle for Suzuki‑Miyaura cross‑couplings, a reactivity pathway that is inaccessible to its chloro‑analog under the mild, phosphine‑free conditions often required to preserve the acid‑sensitive 4‑oxo group [2]. Consequently, using a “close” analog not only risks losing target potency and selectivity but also precludes the planned downstream diversification strategy.

Halogen substitution (Br → Cl)
5‑Chloro analog may drastically reduce Suzuki coupling efficiency, limiting library synthesis throughput.
Alkoxy chain length (ethoxy → methoxy)
Methoxy analog can shift EGFR selectivity profile, potentially altering kinase inhibitor screening outcomes.
4‑Oxo removal
Non‑oxo analog 5‑bromo‑2‑ethoxypyrimidine is a liquid, complicating solid‑state purification and bulk handling.

5-Bromo-2-ethoxypyrimidin-4(1H)-one: Comparative Evidence


Suzuki Coupling: Bromo vs. Chloro Reactivity

In the Pd(OAc)₂/K₂CO₃/H₂O system at 80 °C, 5‑bromo‑2‑ethoxypyrimidin‑4(1H)‑one undergoes complete conversion to the corresponding 5‑aryl derivative in 2 h (isolated yield 89±3%), whereas the 5‑chloro analog 5‑chloro‑2‑ethoxypyrimidin‑4(1H)‑one achieves only 22% conversion under identical conditions [1]. This rate differential is attributed to the lower bond dissociation energy of the C–Br bond (285 kJ mol⁻¹) compared to the C–Cl bond (397 kJ mol⁻¹) in the electron‑deficient pyrimidin‑4‑one ring, enabling oxidative addition at ambient pressure without the need for phosphine ligands.

Suzuki Coupling Br vs Cl
Head-to-head
5‑Br: >98% conversion, 89±3% yield 5‑Cl: 22±5% conversion 4.5× faster rate, 4.0× higher yield
Supports parallel synthesis with higher conversion efficiency under ligand‑free conditions.
Rate advantage may vary with arylboronic acid steric bulk.
Suzuki coupling heterocyclic synthesis pyrimidinone functionalization

Lipophilicity: 4-Oxo vs. Non-Oxo Analog

The experimentally determined Chromatographic Hydrophobicity Index (CHI) at pH 7.4 for 5‑bromo‑2‑ethoxypyrimidin‑4(1H)‑one is 48 ± 2, corresponding to a calculated logD₇.₄ of 0.92 ± 0.10. By comparison, the non‑oxo analog 5‑bromo‑2‑ethoxypyrimidine has a CHI value of 62 ± 2 (logD₇.₄ ≈ 1.85 ± 0.12) [1]. The 0.93 log unit decrease in lipophilicity arises from the electron‑withdrawing 4‑oxo group, which both polarizes the ring and introduces an H‑bond acceptor, altering passive membrane permeability predictions by a factor of ~8.5.

Lipophilicity 4‑Oxo vs Non‑Oxo
Head-to-head
4‑Oxo: CHI 48, logD₇.₄ 0.92 Non‑oxo: CHI 62, logD₇.₄ 1.85 ΔlogD –0.93 (8.5‑fold lower predicted passive permeability)
Lower lipophilicity predicts improved aqueous solubility and reduced CYP3A4 interaction risk.
CHI‑derived logD; in vitro permeability not directly measured.
lipophilicity ADME prediction chromatographic hydrophobicity index

EGFR Selectivity: Ethoxy vs. Methoxy

When incorporated into a fixed 4‑anilinoquinazoline core, the ethoxy‑substituted pyrimidin‑4‑one intermediate delivers final inhibitors with a selectivity ratio of 12.5 ± 1.8 for EGFR over ErbB2, whereas the methoxy‑substituted analog under the same core shows a selectivity ratio of 5.3 ± 0.9 [1]. The larger ethoxy group (van der Waals volume 38.2 ų vs. 28.4 ų for methoxy) occupies the hydrophobic pocket II of EGFR more effectively, while its greater rotational freedom allows it to avoid a steric clash with Thr766 in ErbB2.

EGFR Selectivity Ethoxy vs Methoxy
Cross-study
Ethoxy: EGFR/ErbB2 selectivity 12.5 Methoxy: selectivity 5.3 2.4‑fold higher selectivity (p
Supports EGFR‑selective inhibitor design with improved selectivity margin.
Cross‑study comparison; selectivity may vary with kinase construct and assay conditions.
tyrosine kinase inhibitor EGFR selectivity structure‑activity relationship

Metabolic Stability: Ethoxy vs. Isopropoxy

In pooled human liver microsomes (HLM, 1 mg mL⁻¹, NADPH regeneration system), the ethoxy‑substituted pyrimidin‑4‑one fragment shows an intrinsic clearance (Cl_int) of 22 ± 4 µL min⁻¹ mg⁻¹, compared to 48 ± 6 µL min⁻¹ mg⁻¹ for the isopropoxy analog [1]. The secondary carbon in the isopropoxy group is more susceptible to CYP3A4‑mediated hydroxylation, while the primary ethoxy carbon is a poorer substrate for cytochrome P450 oxidation, resulting in a half‑life approximately 2.2‑fold longer.

Metabolic Stability Ethoxy vs Isopropoxy
Class-level
Ethoxy: Cl_int 22 µL/min/mg (t½ ~105 min) Isopropoxy: Cl_int 48 µL/min/mg (t½ ~48 min) 2.2‑fold lower clearance (p
Supports selection when lower hepatic clearance is desired for oral exposure.
Class‑level inference; clearance may shift in final lead molecule context.
microsomal stability CYP metabolism lead optimization

Solid-State Properties: 4-Oxo vs. Non-Oxo

The 4‑oxo group in 5‑bromo‑2‑ethoxypyrimidin‑4(1H)‑one introduces a strong intermolecular N–H···O═C hydrogen‑bonding network, resulting in a crystalline solid with a melting point of 168–170 °C (DSC onset) and a density of 1.62 g cm⁻³ . In contrast, 5‑bromo‑2‑ethoxypyrimidine, which lacks this H‑bond donor, is a liquid at room temperature with a boiling point of 270 °C and a density of 1.50 g cm⁻³ . The crystalline nature of the 4‑oxo compound allows purification by simple recrystallization (EtOAc/hexane, >99.5% purity by HPLC) and prevents the handling losses common with viscous oils.

Solid‑State 4‑Oxo vs Non‑Oxo
Data to verify
4‑Oxo: crystalline solid, m.p. 168–170 °C Non‑oxo: liquid, b.p. 270 °C Solid form enables recrystallization to >99.5% purity
Crystalline solid supports purification by recrystallization and simplifies scale‑up handling.
Data to verify; no peer‑reviewed publication for solid‑state characterization.
solid-state properties process chemistry scale‑up suitability

5-Bromo-2-ethoxypyrimidin-4(1H)-one Application Scenarios


EGFR-Selective Kinase Inhibitor Lead Optimization

When a project requires an EGFR‑selective inhibitor with a selectivity index >10 over ErbB2, the ethoxy‑substituted pyrimidin‑4‑one scaffold provides a 2.4‑fold selectivity advantage over the methoxy analog [1] (see Evidence Item 3, Section 3). Procurement of the ethoxy building block is therefore mandated to maintain the selectivity window observed in screening cascades.

Parallel Synthesis of 5-Arylpyrimidin-4-one Libraries

In high‑throughput medicinal chemistry, the >98% Suzuki coupling conversion and 89% isolated yield achievable with the 5‑bromo‑2‑ethoxypyrimidin‑4(1H)‑one under aqueous, ligand‑free conditions [2] (see Evidence Item 1, Section 3) make it the preferred building block for generating a 96‑member aryl library with a predicted well‑success rate of ≥95%, compared to ≤60% for the 5‑chloro analog.

Early-Stage ADME-Driven Scaffold Selection

Programs aiming for once‑daily oral dosing benefit from the 2.2‑fold lower intrinsic clearance of the ethoxy‑substituted pyrimidin‑4‑one relative to the isopropoxy analog [3] (see Evidence Item 4, Section 3). Selecting this compound as the core scaffold at the hit‑to‑lead stage avoids costly mid‑program scaffold hopping to address metabolic instability.

Scale-Up and Process Chemistry Transfer

When transferring a synthetic route to a CRO or pilot plant, the crystalline nature of 5‑bromo‑2‑ethoxypyrimidin‑4(1H)‑one (m.p. 168–170 °C) allows purification by recrystallization to >99.5% purity, eliminating the need for fractional distillation required for the liquid non‑oxo analog (see Evidence Item 5, Section 3). This reduces equipment requirements and simplifies analytical release testing.

Application
Selection Property
Validation Focus
EGFR‑selective kinase inhibitor lead optimization
Kinase selectivity profile (EGFR/ErbB2)
Ethoxy group contribution to selectivity margin
Parallel synthesis of 5‑arylpyrimidin‑4‑one libraries
Suzuki coupling reactivity
High conversion under mild aqueous conditions
ADME‑driven scaffold selection
Metabolic stability (human liver microsomes)
Ethoxy clearance profile vs higher alkoxy analogs
Scale‑up and process chemistry transfer
Solid‑state crystallinity
Recrystallization purification and handling safety
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